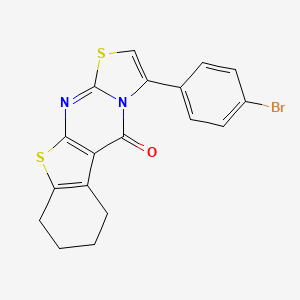![molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3](/img/structure/B14436319.png)
1-Methoxybicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxybicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a unique three-dimensional structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of photocatalytic Minisci-like conditions has been developed to introduce various functional groups at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxybicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Methoxybicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals with enhanced properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxybicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. As a bioisostere, it mimics the spatial and electronic properties of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to improved metabolic stability and reduced susceptibility to cytochrome P450-mediated metabolism .
Comparación Con Compuestos Similares
Bicyclo[3.1.1]heptane: A parent compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct properties.
Uniqueness: 1-Methoxybicyclo[3.1.1]heptane is unique due to its specific three-dimensional structure and its ability to act as a bioisostere for meta-substituted benzenes. This property makes it valuable in drug design and medicinal chemistry for improving the physical and metabolic properties of drug candidates .
Propiedades
Número CAS |
75328-57-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-methoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3 |
Clave InChI |
OQRODTCYPYXYHP-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


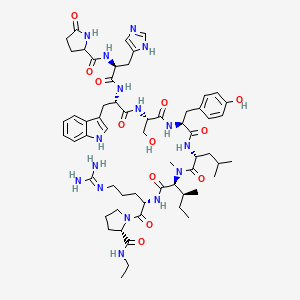
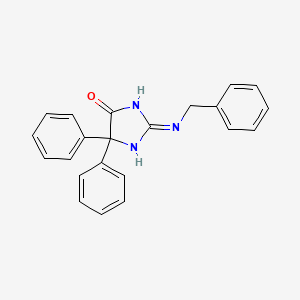
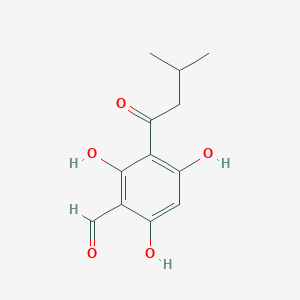
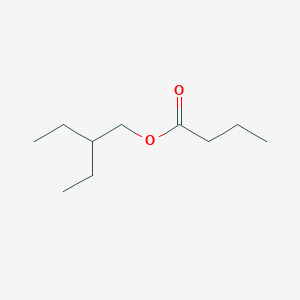
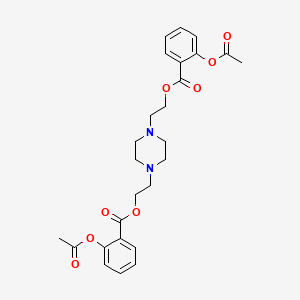
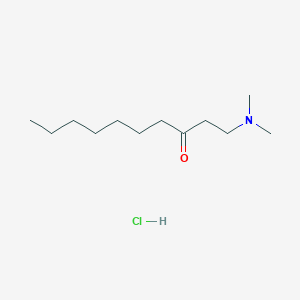
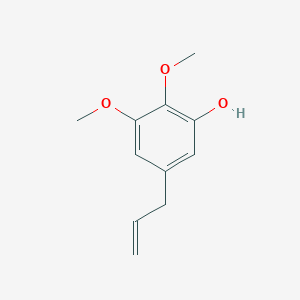

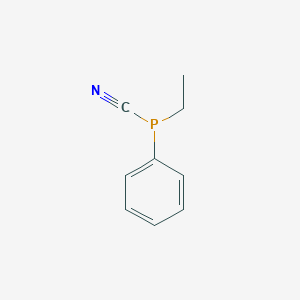
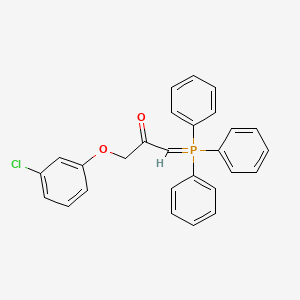
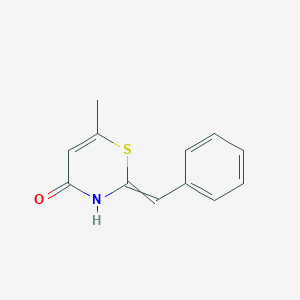
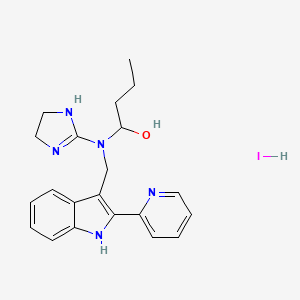
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
